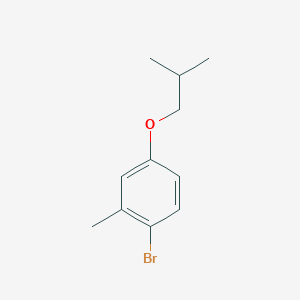

1-Bromo-4-iso-butyloxy-2-methylbenzene

Overview

Description

1-Bromo-4-iso-butyloxy-2-methylbenzene, also known as IBOMB, is a chemical compound that is widely used in scientific research and laboratory experiments. This compound is a colorless, flammable liquid with a faint aromatic odor. It has a molecular weight of 209.12 g/mol and a boiling point of 170°C. IBOMB is a useful reagent for a variety of organic syntheses, such as the synthesis of amines and organic acids. It is also used in a variety of biochemical and physiological experiments, including those related to drug metabolism and pharmacology.

Scientific Research Applications

Ultrasound-Assisted Organic Synthesis

In scientific research, 1-Bromo-4-iso-butyloxy-2-methylbenzene serves as a precursor in the synthesis of various organic compounds. One study highlights its utility in the preparation of 1-butoxy-4-nitrobenzene , where ultrasound irradiation enhanced the reaction efficiency. This process utilized a phase-transfer catalyst, demonstrating the compound's relevance in facilitating organic transformations with improved kinetics under sonication (Harikumar & Rajendran, 2014).

Thermochemical Studies

Another aspect of research involving 1-Bromo-4-iso-butyloxy-2-methylbenzene is its use in thermochemical studies. Investigations into the vapor pressures, vaporization, fusion, and sublimation enthalpies of various halogen-substituted methylbenzenes, including bromo-substituted compounds, have been conducted. These studies contribute to our understanding of the compound's physical properties and its interactions at the molecular level (Verevkin et al., 2015).

Polymer Solar Cells Enhancement

Additionally, 1-Bromo-4-iso-butyloxy-2-methylbenzene finds applications in the development of polymer solar cells (PSCs). A study introduced a related compound, 1-Bromo-4-Nitrobenzene , to the active layer of PSCs, significantly improving the power conversion efficiency. This improvement was attributed to the formation of charge transfer complexes, showcasing the potential of halogen-substituted compounds in enhancing electron transfer processes within solar cells (Fu et al., 2015).

Isostructurality in Crystalline Materials

Research also extends to the structural analysis of crystalline materials, where 1-Bromo-4-iso-butyloxy-2-methylbenzene and its derivatives can play a role in studying isostructurality. Studies of guest-free forms and clathrates of halophenoxy methylbenzenes, including bromo-substituted compounds, provide insights into the structural diversity and isostructurality of these materials (Bhattacharya & Saha, 2012).

properties

IUPAC Name |

1-bromo-2-methyl-4-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDWVEDPWDHLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-iso-butyloxy-2-methylbenzene | |

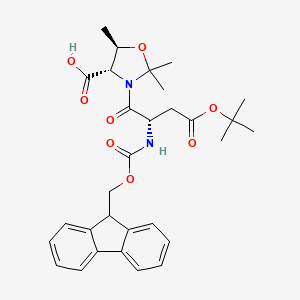

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)

![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)

![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)

![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)

![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)